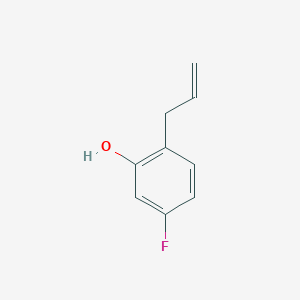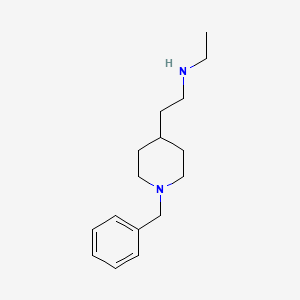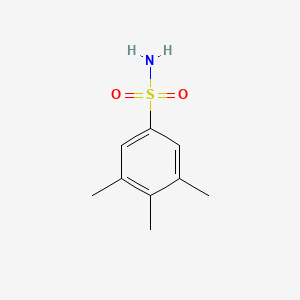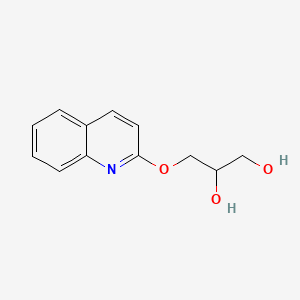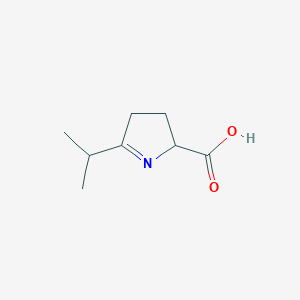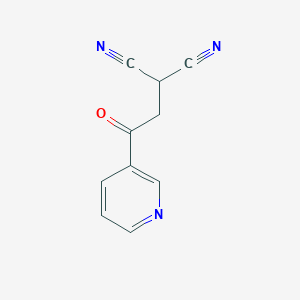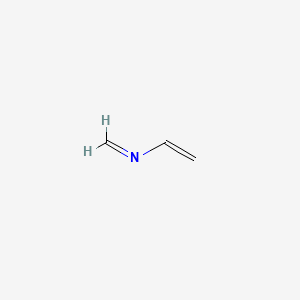
3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
The synthesis of 3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine typically involves several steps. One common method includes the reaction of 2-methylbenzofuran with an appropriate alkylating agent to introduce the propan-1-amine group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studies related to anti-tumor, antibacterial, and anti-viral properties.
Medicine: Due to its potential therapeutic effects, it is investigated for use in drug development and as a lead compound for designing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine can be compared with other benzofuran derivatives, such as:
3-(2-ethylhexoxy)propan-1-amine: This compound has a similar structure but with different substituents, leading to variations in its biological activities and applications.
1-(Benzyloxy)propan-2-one derivatives: These compounds share a similar core structure but differ in their functional groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
3-[(2-methyl-1-benzofuran-5-yl)oxy]propan-1-amine |
InChI |
InChI=1S/C12H15NO2/c1-9-7-10-8-11(14-6-2-5-13)3-4-12(10)15-9/h3-4,7-8H,2,5-6,13H2,1H3 |
InChI-Schlüssel |
HNVIKPRBSCQTCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(O1)C=CC(=C2)OCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
